molecular formula C22H20FNO B15288799 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline CAS No. 97106-80-4

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline

Cat. No.: B15288799
CAS No.: 97106-80-4
M. Wt: 333.4 g/mol
InChI Key: CLDQEJBTSNAYIU-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is a synthetic compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products, and their synthetic analogs have garnered significant attention due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline typically involves multi-step organic reactions. One common method includes the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques to ensure the desired product’s purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the isoquinoline core, potentially leading to tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the fluorophenyl and methoxy groups.

    1,2,3,4-Tetrahydro-1-(2-chlorophenyl)-6-methoxy-2-phenylisoquinoline: A similar compound with a chlorine atom instead of a fluorine atom.

    1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylquinoline: A derivative with a quinoline core instead of an isoquinoline core.

Uniqueness

1,2,3,4-Tetrahydro-1-(2-fluorophenyl)-6-methoxy-2-phenylisoquinoline is unique due to the presence of both fluorophenyl and methoxy groups, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability and binding affinity to molecular targets, making it a valuable candidate for drug development .

Properties

CAS No.

97106-80-4

Molecular Formula

C22H20FNO

Molecular Weight

333.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-6-methoxy-2-phenyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C22H20FNO/c1-25-18-11-12-19-16(15-18)13-14-24(17-7-3-2-4-8-17)22(19)20-9-5-6-10-21(20)23/h2-12,15,22H,13-14H2,1H3

InChI Key

CLDQEJBTSNAYIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=CC=C4F

Origin of Product

United States

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